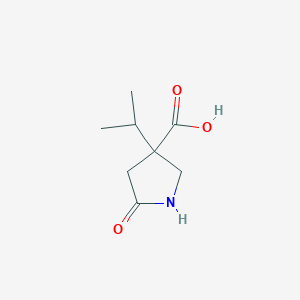
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1513302-54-9 . Its molecular weight is 171.2 . The IUPAC name for this compound is 3-isopropyl-5-oxopyrrolidine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid” is 1S/C8H13NO3/c1-5(2)8(7(11)12)3-6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) . This indicates that the molecule consists of a pyrrolidine ring with a carboxylic acid group and an isopropyl group attached .Wissenschaftliche Forschungsanwendungen
Versatile Scaffold for Novel Compounds
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, as part of the pyrrolidine ring structures, is extensively utilized in drug discovery due to its adaptability in synthesizing compounds for treating human diseases. Its saturated scaffold is preferred for efficient pharmacophore space exploration, contributing to stereochemistry and enhancing three-dimensional coverage through "pseudorotation." This review highlights the pyrrolidine ring's bioactive molecules, emphasizing the importance of synthetic strategies and stereogenicity on the biological profile of drug candidates, showcasing its role in designing new compounds with diverse biological activities (Li Petri et al., 2021).
Plant Defense Mechanisms
Pyrroline-5-carboxylate (P5C), a derivative of the pyrrolidine carboxylic acid structure, plays a critical role in plant defense against pathogens. It is involved in both resistance-gene-mediated and non-host resistance, suggesting the structural importance of pyrrolidine derivatives in biological systems beyond human medicine. This study outlines the defense mechanisms facilitated by P5C, indicating the compound's potential utility in enhancing plant resilience against bacterial pathogens through the salicylic acid-dependent pathway and reactive oxygen species (Qamar et al., 2015).
CNS Acting Drugs Potential
The pyrrolidine scaffold, including derivatives like 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, exhibits a promising foundation for developing novel central nervous system (CNS) acting drugs. Their unique functional groups may serve as lead molecules, indicating the significance of pyrrolidine derivatives in synthesizing compounds with potential CNS activities, ranging from depression and euphoria to convulsion management (Saganuwan, 2017).
Biotechnological Production from Biomass
Exploring biotechnological routes, lactic acid, a compound related to carboxylic acids like 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, demonstrates the potential of biomass as a source for producing high-value chemicals. Such research underscores the importance of developing sustainable methods for deriving valuable chemicals from renewable resources, hinting at the broader applications of pyrrolidine and its derivatives in green chemistry (Gao et al., 2011).
Biocatalyst Inhibition Insights
Carboxylic acids, like 5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid, are explored for their potential as biorenewable chemicals. Understanding their inhibitory effects on microbes used for fermentative production is crucial. This knowledge helps in engineering more robust microbial strains, facilitating the bio-based production of carboxylic acids and their derivatives for industrial applications (Jarboe et al., 2013).
Eigenschaften
IUPAC Name |
5-oxo-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)8(7(11)12)3-6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHVMCJQJLZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(=O)NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



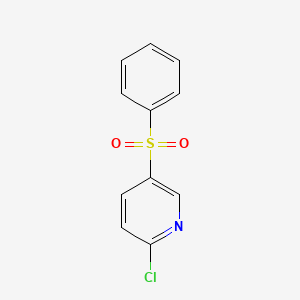
![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)
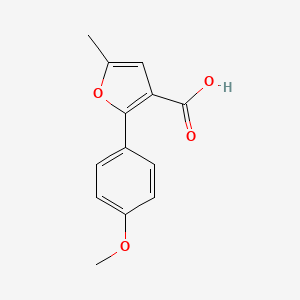
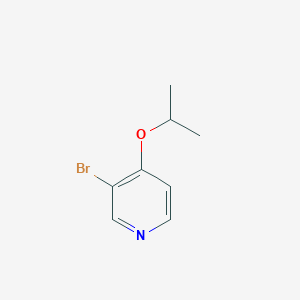
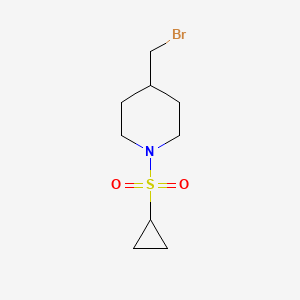
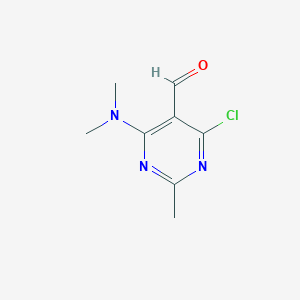
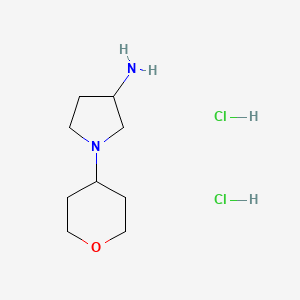
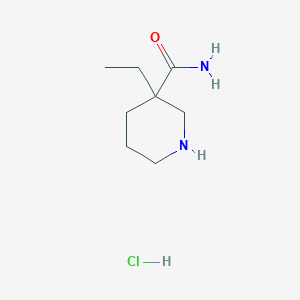
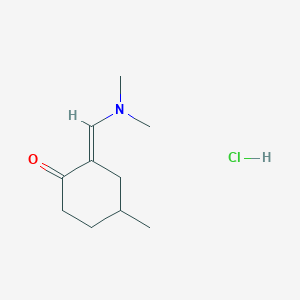
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)
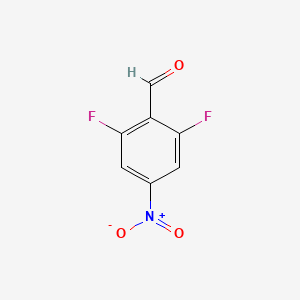
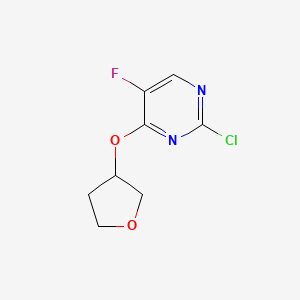
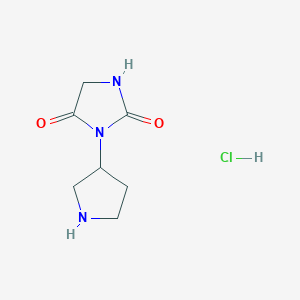
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)